cis-4-Hydroxymethyl-pyrrolidin-3-ol
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Overview
Description
cis-4-Hydroxymethyl-pyrrolidin-3-ol: is a nitrogen-containing heterocyclic compound with the molecular formula C5H11NO2. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing cis-4-Hydroxymethyl-pyrrolidin-3-ol involves a 1,3-dipolar cycloaddition reaction. This reaction typically uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the 1,3-dipolar cycloaddition reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: cis-4-Hydroxymethyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Various reduced derivatives of the pyrrolidine ring.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
cis-4-Hydroxymethyl-pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and complex organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of cis-4-Hydroxymethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity towards biological targets. The compound can modulate enzyme activity, receptor binding, and protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the hydroxymethyl group.
Prolinol: A derivative of pyrrolidine with a hydroxyl group attached to the ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group.
Uniqueness: cis-4-Hydroxymethyl-pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and pyrrolidine functionalities. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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